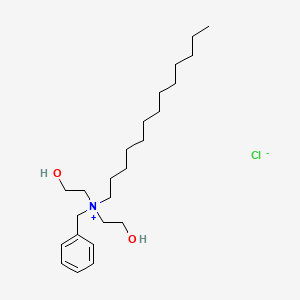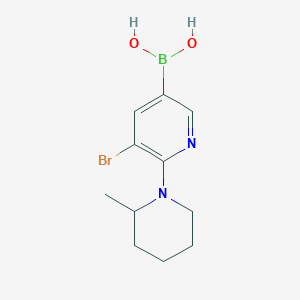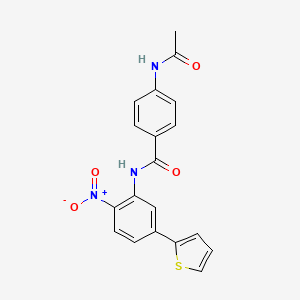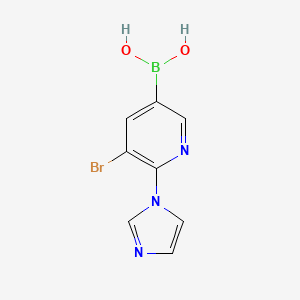![molecular formula C10H13ClO2S B14072253 4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene CAS No. 102226-79-9](/img/structure/B14072253.png)
4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 4-[(2-chloroethyl)thio]-1,2-dimethoxy- is an organic compound with the molecular formula C10H13ClO2S This compound is characterized by the presence of a benzene ring substituted with a 2-chloroethylthio group and two methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-[(2-chloroethyl)thio]-1,2-dimethoxy- typically involves the reaction of 4-[(2-chloroethyl)thio]benzene with methoxy reagents under specific conditions. One common method is the nucleophilic substitution reaction where the 2-chloroethyl group is introduced to the benzene ring followed by the methoxylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions
Benzene, 4-[(2-chloroethyl)thio]-1,2-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy or chloroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
科学研究应用
Benzene, 4-[(2-chloroethyl)thio]-1,2-dimethoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Benzene, 4-[(2-chloroethyl)thio]-1,2-dimethoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions.
相似化合物的比较
Similar Compounds
Benzene, 4-[(2-chloroethyl)thio]-1-methoxy-: Similar structure but with one less methoxy group.
Benzene, 4-[(2-chloroethyl)thio]-1,2-dihydroxy-: Contains hydroxyl groups instead of methoxy groups.
Benzene, 4-[(2-chloroethyl)thio]-1,2-dimethyl-: Substituted with methyl groups instead of methoxy groups.
Uniqueness
Benzene, 4-[(2-chloroethyl)thio]-1,2-dimethoxy- is unique due to the presence of both methoxy and 2-chloroethylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
102226-79-9 |
|---|---|
分子式 |
C10H13ClO2S |
分子量 |
232.73 g/mol |
IUPAC 名称 |
4-(2-chloroethylsulfanyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C10H13ClO2S/c1-12-9-4-3-8(14-6-5-11)7-10(9)13-2/h3-4,7H,5-6H2,1-2H3 |
InChI 键 |
OELHAIISXBIGQO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)SCCCl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




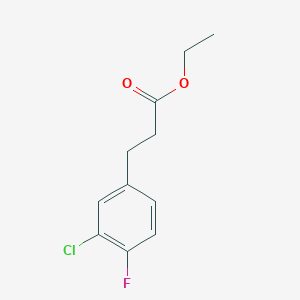
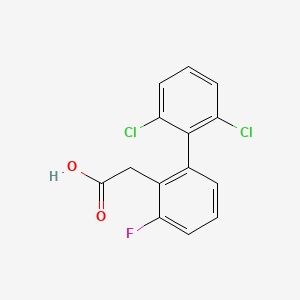

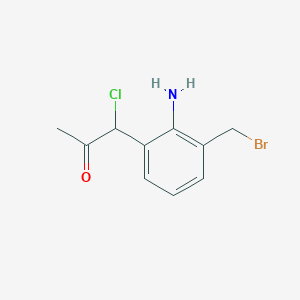
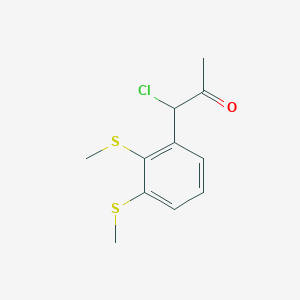
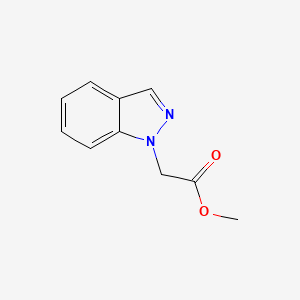
![(E)-3-(2-(4-hydroxy-3-methoxybenzylidene)-1-(2-hydroxyethyl)hydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B14072229.png)

